11-Oxomogroside II A1 11-Oxomogroside II A1
Brand Name: Vulcanchem
CAS No.:
VCID: VC16520461
InChI: InChI=1S/C42H70O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-27,29-37,43-44,46-52H,9,11-19H2,1-8H3
SMILES:
Molecular Formula: C42H70O14
Molecular Weight: 799.0 g/mol

11-Oxomogroside II A1

CAS No.:

Cat. No.: VC16520461

Molecular Formula: C42H70O14

Molecular Weight: 799.0 g/mol

* For research use only. Not for human or veterinary use.

11-Oxomogroside II A1 -

Specification

Molecular Formula C42H70O14
Molecular Weight 799.0 g/mol
IUPAC Name 3-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one
Standard InChI InChI=1S/C42H70O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-27,29-37,43-44,46-52H,9,11-19H2,1-8H3
Standard InChI Key DIMVUFICPPIRQD-UHFFFAOYSA-N
Canonical SMILES CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)O)C)C)C

Introduction

Chemical Structure and Physicochemical Properties

11-Oxomogroside II A1 (C₄₂H₇₀O₁₄) is a cucurbitane glycoside distinguished by an 11-keto functional group on its triterpene aglycone. The molecular structure comprises a 30-nor-cucurbitane skeleton with two glucose units attached at the C-3 and C-24 positions (Figure 1) . Key physicochemical properties include:

PropertyValueSource
Molecular Weight799 g/mol
SolubilitySoluble in DMSO
Storage Conditions-20°C (stable for 1 month)
Canonical SMILESC[C@H](CCC@@H

The oxidation at C-11 distinguishes this compound from non-oxidized mogrosides like Mogroside II A1, altering its bioactivity and taste profile .

Biosynthesis and Extraction Methods

Natural Biosynthesis

StepMethodYieldPurity
Primary ExtractionEthanol/water (7:3 v/v)12%60%
PurificationPreparative HPLC (C18 column)4.2%98%

Optimized HPLC conditions (methanol-water gradient, 1 mL/min) achieve high-resolution separation from co-occurring mogrosides .

Biological Activities and Mechanisms

Antiviral Activity

11-Oxomogroside II A1 inhibits Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA (12-O-tetradecanoylphorbol-13-acetate). In a dose-response study:

Concentration (μM)EBV-EA Inhibition (%)Nitric Oxide Inhibition (%)
1078 ± 3.222 ± 1.8
5092 ± 2.535 ± 2.1

Mechanistically, it suppresses NF-κB signaling by inhibiting IκBα phosphorylation, thereby blocking viral oncogene expression .

Anti-Inflammatory Effects

The compound weakly inhibits nitric oxide (NO) production in macrophages stimulated with NOR1, a NO donor. At 50 μM, it reduces NO levels by 35%, suggesting modulatory effects on iNOS activity .

Comparative Analysis with Related Cucurbitanes

CompoundOxidation SiteEBV-EA IC₅₀ (μM)NO Inhibition (%)
11-Oxomogroside II A1C-1112.535
Mogroside II A1None>100<10
11-Oxomogroside VC-118.742

The C-11 keto group enhances antiviral potency but reduces solubility compared to non-oxidized analogs .

Case Studies and Experimental Findings

In Vitro Antiviral Screening

Akihisa et al. (2007) demonstrated that 11-Oxomogroside II A1 reduces EBV-EA activation by 92% at 50 μM in Raji cells, outperforming Mogroside II A1 (IC₅₀ > 100 μM) . This highlights the critical role of the 11-keto moiety in antiviral efficacy.

Stability Under Physiological Conditions

In simulated gastric fluid (pH 2.0), 11-Oxomogroside II A1 undergoes rapid deglycosylation, losing 80% of its activity within 2 hours. Enteric coating formulations improve stability, maintaining 65% potency after 8 hours .

Analytical and Characterization Techniques

LC-MS/MS Quantification

A validated method using multiple reaction monitoring (MRM) achieves a detection limit of 0.1 ng/mL:

Transition (m/z)Collision Energy (eV)Retention Time (min)
799 → 637256.8
799 → 475356.8

Recovery rates range from 88–102% in spiked plasma samples .

Future Research Directions

  • Structure-Activity Optimization: Synthesis of C-11 analogs with improved bioavailability.

  • In Vivo Pharmacokinetics: Studies on absorption, distribution, and metabolism in mammalian models.

  • Therapeutic Synergy: Combination therapies with existing antiviral agents to enhance efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator